Product packaging for 7,3',4',5'-Tetramethoxyflavanone(Cat. No.:CAS No. 138469-47-3)

7,3',4',5'-Tetramethoxyflavanone

Cat. No.: B600734
CAS No.: 138469-47-3
M. Wt: 344.36
Attention: For research use only. Not for human or veterinary use.
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Description

7,3',4',5'-Tetramethoxyflavanone is a chemical compound provided for research purposes. As a member of the methoxyflavonoid family, it is of interest in various biochemical and pharmacological studies. Flavonoids are investigated for their diverse biological activities, which can include anti-inflammatory, neuroprotective, and anti-osteoporotic effects, as observed in structurally related methoxyflavones . For instance, certain trimethoxyflavones have been shown to promote osteoblast proliferation and differentiation, suggesting potential for bone health research . Other methoxyflavones demonstrate neuroprotective properties in memory-impaired models and inhibit adipogenesis, indicating wide-ranging research applications . This product is intended for laboratory research use only and is not classified as a drug, food, or cosmetic. It is not intended for human or animal consumption. Researchers are responsible for ensuring all applicable regulatory requirements are met during the purchase, handling, and use of this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O6 B600734 7,3',4',5'-Tetramethoxyflavanone CAS No. 138469-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-21-12-5-6-13-14(20)10-15(25-16(13)9-12)11-7-17(22-2)19(24-4)18(8-11)23-3/h5-9,15H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUKYQSRIQIJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biosynthesis of 7,3 ,4 ,5 Tetramethoxyflavanone

Identification in Plant Species

The isolation and identification of 7,3',4',5'-Tetramethoxyflavanone have been reported in a few distinct botanical sources.

Carthamus tinctorius L., commonly known as safflower, is a well-documented source of various flavonoids. nih.govbiointerfaceresearch.com While numerous flavonoid glycosides and quinochalcones are characteristic of safflower flowers, biointerfaceresearch.comphytojournal.com research has also confirmed the presence of other flavonoid derivatives. nih.gov Although specific studies detailing the isolation of this compound from Carthamus tinctorius are not prevalent in the search results, the plant is known to contain a diverse array of flavonoids, making its presence plausible. nih.govscilit.com

This compound has been identified in other plant species. For instance, it has been isolated from Eupatorium odoratum, a plant recognized for its traditional use in stopping bleeding. chemfaces.com Additionally, a related compound, 5-hydroxy-7,3',4',5'-tetramethoxyflavone, has been found in Bauhinia variegata. researchgate.net The closely related 5,7,3',4'-tetramethoxyflavone has been isolated from the rhizomes of Boesenbergia pandurata and from Murraya exotica. researchgate.netmedchemexpress.com These findings suggest that the tetramethoxy substitution pattern, while not ubiquitous, is present across different plant families.

Table 1: Botanical Sources of Tetramethoxyflavanones and Related Compounds

CompoundPlant Source
This compoundEupatorium odoratum chemfaces.com
5-Hydroxy-7,3',4',5'-tetramethoxyflavoneBauhinia variegata researchgate.net
5,7,3',4'-TetramethoxyflavoneBoesenbergia pandurata researchgate.net, Murraya exotica medchemexpress.com

Biosynthetic Pathways and Precursors

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which is central to the production of all flavonoids.

The defining feature of this compound, its four methoxy (B1213986) groups, are installed by a class of enzymes known as O-methyltransferases (OMTs). nih.gov These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the flavanone (B1672756) core. nih.govnih.gov The methylation of flavonoids can enhance their bioactivity and alter their solubility. nih.govbiosynth.com While the specific OMTs responsible for the sequential methylation of the 7, 3', 4', and 5' positions of the precursor flavanone have not been fully elucidated for this particular compound, it is understood that multiple methylation steps are required. nih.gov The degree and position of methylation are known to be crucial in regulating the biosynthesis of various secondary metabolites. nih.gov

The direct precursors to this compound are hydroxylated flavanones. mdpi.com The biosynthesis begins with the formation of a chalcone (B49325) from one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase. nih.gov Chalcone isomerase then facilitates the cyclization of the chalcone into a flavanone. nih.govnepjol.info This initial flavanone, typically naringenin (B18129) (4',5,7-trihydroxyflavanone), undergoes a series of hydroxylation and methylation reactions.

For the synthesis of this compound, a precursor flavanone would need to possess hydroxyl groups at the 7, 3', 4', and 5' positions. This polyhydroxylated intermediate is then sequentially methylated by specific OMTs to yield the final product. The presence of hydroxyl groups is a prerequisite for the action of these methylating enzymes. researchgate.net

Table 2: Key Precursors and Enzymes in Flavanone Biosynthesis

Molecule/EnzymeRole
4-Coumaroyl-CoAPhenylpropanoid pathway precursor
Malonyl-CoAExtender unit in chalcone synthesis
Chalcone Synthase (CHS)Catalyzes the formation of the chalcone backbone nih.gov
Chalcone Isomerase (CHI)Catalyzes the cyclization of chalcone to flavanone nih.govnepjol.info
Hydroxylated FlavanoneIntermediate precursor with hydroxyl groups available for methylation mdpi.com
O-Methyltransferases (OMTs)Catalyze the transfer of methyl groups to hydroxyl groups nih.govnih.gov
S-adenosyl-L-methionine (SAM)Methyl group donor in methylation reactions nih.gov

Chemical Synthesis and Derivatization Strategies for 7,3 ,4 ,5 Tetramethoxyflavanone

Synthetic Approaches to the Flavanone (B1672756) Core Structure

The fundamental framework of 7,3',4',5'-tetramethoxyflavanone is the flavanone skeleton, a C6-C3-C6 ring system. The synthesis of this core typically involves the condensation of a substituted acetophenone (B1666503) (A-ring precursor) with a substituted benzaldehyde (B42025) (B-ring precursor), followed by cyclization of the resulting chalcone (B49325).

Methylation of Flavanone Precursors

A key strategy in the synthesis of this compound involves the methylation of polyhydroxyflavanone precursors. One plausible precursor is eriodictyol (B191197) (5,7,3',4'-tetrahydroxyflavanone), a naturally occurring flavanone. The challenge lies in the selective methylation of the hydroxyl groups at positions 7, 3', 4', and 5' while leaving the 5-hydroxyl group, which is typically hydrogen-bonded to the carbonyl group at position 4, unreacted or selectively deprotected in a later step if it gets methylated.

The synthesis of the required precursors often starts with readily available materials. For instance, the A-ring precursor, 2'-hydroxy-4',6'-dimethoxyacetophenone, can be synthesized from phloroglucinol (B13840) through methylation and subsequent acylation. The B-ring precursor, 3,4,5-trimethoxybenzaldehyde (B134019), is commercially available and can also be synthesized from vanillin (B372448) through bromination, methoxylation, and subsequent methylation. researchgate.net

Classical and Modern Synthetic Methodologies

Claisen-Schmidt Condensation: This classical method is a cornerstone in flavanone synthesis. wikipedia.org It involves the base-catalyzed condensation of an appropriately substituted acetophenone with a benzaldehyde to form a chalcone intermediate. For the synthesis of this compound, 2'-hydroxy-4',6'-dimethoxyacetophenone would be reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield 2'-hydroxy-3,4,5,4',6'-pentamethoxychalcone. ugm.ac.idrasayanjournal.co.in

Intramolecular Cyclization of Chalcones: The chalcone intermediate is then cyclized to the flavanone. This can be achieved under acidic or basic conditions. nepjol.inforsc.org For instance, refluxing the chalcone in an alkaline solution can induce intramolecular Michael addition to form the flavanone ring. ugm.ac.id The use of microwave irradiation in the presence of acetic acid has been shown to accelerate this cyclization process significantly. nepjol.info

Palladium-Catalyzed Synthesis: Modern synthetic approaches, such as palladium-catalyzed reactions, offer efficient routes to flavanones. These methods can involve the oxidative cyclization of 2'-hydroxydihydrochalcones, providing a divergent pathway to both flavones and flavanones. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield and ensuring the desired selectivity, particularly in the methylation steps.

Solvent Effects in Methylation Reactions

The choice of solvent can significantly influence the rate and selectivity of methylation reactions. Aprotic polar solvents like dimethylformamide (DMF) are often employed for methylation using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate. The solvent's ability to dissolve the reactants and stabilize charged intermediates plays a critical role.

Temperature and Reaction Time Parameters

Temperature and reaction time are interconnected parameters that need to be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the reactants or products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time for achieving the highest conversion to the desired product.

For the cyclization of chalcones, reaction times can vary from a few hours to several days under conventional heating. ugm.ac.id However, microwave-assisted synthesis has been demonstrated to reduce the reaction time to as little as 30 minutes. nepjol.info

Synthesis of Novel Analogs and Derivatives of this compound

Currently, there is limited specific information available in the scientific literature regarding the synthesis of novel analogs and derivatives of this compound. However, general strategies for creating flavonoid derivatives can be applied. These include:

Demethylation: Selective demethylation of one or more methoxy (B1213986) groups could yield hydroxylated analogs.

Alkylation or Acylation: The introduction of different alkyl or acyl groups at any remaining hydroxyl positions would create a series of new derivatives.

Modification of the B-ring: Starting with different substituted benzaldehydes in the initial Claisen-Schmidt condensation would lead to analogs with varied substitution patterns on the B-ring.

The synthesis of a closely related compound, 3-hydroxy-7,3',4',5'-tetramethoxyflavone, has been reported, suggesting that the synthesis of the core structure with this specific B-ring is feasible and that further derivatization at the 3-position could be a viable strategy for creating novel analogs. indofinechemical.comnih.gov

Strategic Modification of Methoxy and Hydroxyl Groups

The methoxy groups of this compound are key targets for chemical modification, primarily through demethylation to the corresponding hydroxyl groups. This transformation is significant as the presence and position of hydroxyl groups on the flavonoid skeleton are often crucial for biological activity.

Demethylation Reactions:

A common strategy to achieve selective or complete demethylation of polymethoxylated flavonoids involves the use of strong Lewis acids or proton acids. For instance, reagents like boron tribromide (BBr₃) are effective in cleaving aryl methyl ethers to yield the corresponding phenols. The reaction conditions, such as temperature and reaction time, can be controlled to achieve selective demethylation. For example, in the synthesis of pedalitin, a flavone (B191248) with a different substitution pattern, serial demethylation of methoxy groups was achieved using a hydrogen bromide solution in acetic acid in a time-dependent manner, indicating that the reactivity of different methoxy groups can vary. mdpi.com A patent for the preparation of 5-hydroxy-polymethoxyflavones describes the use of hydrochloric acid in ethanol (B145695) to selectively demethylate the 5-methoxy group of various polymethoxyflavones. google.com

Another approach involves the use of reagents like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). These can be used for the selective deprotection of methoxy groups, particularly the 5-methoxy group, due to chelation with the adjacent C4-carbonyl group. While no direct studies on this compound were found, the principles of selective demethylation in flavonoids are well-established. google.com

The resulting hydroxylated flavanones can then serve as precursors for further derivatization, such as alkylation or acylation, to introduce new functional groups and modulate the compound's physicochemical properties.

Plausible Synthesis of Hydroxylated Precursors:

A plausible synthetic route to a hydroxylated precursor of this compound could involve the Claisen-Schmidt condensation of a suitably substituted acetophenone and benzaldehyde, followed by cyclization. For instance, the condensation of 2',4'-dihydroxy-6'-methoxyacetophenone (B51203) with 3,4,5-trimethoxybenzaldehyde would yield a chalcone, which upon acid- or base-catalyzed cyclization, could form a dihydroxy-tetramethoxyflavanone. Subsequent methylation of the remaining hydroxyl groups would yield the target compound. The synthesis of flavanones via the cyclization of 2'-hydroxychalcones is a well-established method, often catalyzed by acids like methanesulfonic acid. orientjchem.org

Table 1: Reagents for Methoxy Group Modification in Flavonoids

ReagentType of ModificationPlausible Outcome on this compound
Boron tribromide (BBr₃)DemethylationNon-selective demethylation to polyhydroxyflavanone
Hydrogen bromide (HBr) in Acetic AcidDemethylationPotentially selective demethylation depending on conditions
Aluminum chloride (AlCl₃)DemethylationPotential for selective demethylation, especially at the 5-position if present
Alkyl Halides (e.g., CH₃I) in the presence of a baseMethylation (of a hydroxyl precursor)Formation of methoxy groups from hydroxyl groups

Introduction of Other Functional Groups for Structural Diversity

To further explore the chemical space around this compound, various functional groups can be introduced onto its aromatic rings. These modifications can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.

Halogenation:

The introduction of halogen atoms (F, Cl, Br, I) onto the flavonoid scaffold is a common strategy to enhance biological activity. Halogenation of flavanones can be achieved through various methods. Enzymatic halogenation using chloroperoxidase from Caldariomyces fumago has been shown to halogenate flavanones like naringenin (B18129) at the C-6 and C-8 positions. nih.gov Chemical methods often employ electrophilic halogenating agents. For instance, the reaction of 5,7,3',4'-tetramethoxyflavanone with iodine or bromine in the presence of silver acetate (B1210297) has been reported to yield 8-halogenated derivatives. sci-hub.se A mild and regioselective method for the halogenation of flavonoids uses dimethyldioxirane (B1199080) (DMDO) in the presence of sodium halides (NaX). researchgate.net Given the electron-donating nature of the methoxy groups, the A-ring of this compound is activated towards electrophilic substitution, with the C6 and C8 positions being the most likely sites for halogenation.

Nitration:

Nitration introduces a nitro (-NO₂) group, which can serve as a precursor for an amino group via reduction. The nitration of flavonoids typically occurs on the electron-rich aromatic rings. A regioselective method for the 3-nitration of flavones has been developed, although its applicability to flavanones would require investigation. thieme-connect.com More commonly, nitration of the A and B rings occurs. For this compound, the A-ring is highly activated by the 7-methoxy group, making the C6 and C8 positions susceptible to nitration. The B-ring is also activated by three methoxy groups, and nitration could potentially occur at the available positions, although steric hindrance might play a role. The nitration of flavonoids has been studied in the context of their potential to modulate nitrosative stress. mdpi.comcsic.es

Sulfonation:

The introduction of a sulfo (-SO₃H) group can increase the water solubility of flavonoids. Sulfonation of aromatic compounds is typically achieved by treatment with fuming sulfuric acid (H₂SO₃ + SO₃). youtube.com The sulfation of dietary flavonoids by human sulfotransferases is a known metabolic pathway, with sulfation commonly occurring at the 7, 3', and 4' positions of the flavonoid core. nih.govnih.gov Chemical sulfonation of this compound would likely follow the principles of electrophilic aromatic substitution, with the most activated and sterically accessible positions on the A and B rings being the preferred sites of reaction.

Table 2: Potential Functional Group Modifications of this compound

Functional GroupReagents/MethodLikely Position(s) of Substitution
Halogen (Cl, Br)Chloroperoxidase, I₂/AgOAc, DMDO/NaXC6, C8
Nitro (-NO₂)HNO₃/H₂SO₄C6, C8, and potentially on the B-ring
Sulfo (-SO₃H)Fuming Sulfuric Acid (H₂SO₃ + SO₃)C6, C8, and potentially on the B-ring
Amino (-NH₂)Reduction of nitro group (e.g., H₂/Pd-C)C6, C8, and potentially on the B-ring

Spectroscopic and Advanced Characterization of 7,3 ,4 ,5 Tetramethoxyflavanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a compound like 7,3',4',5'-Tetramethoxyflavanone, various NMR techniques are employed to assign the proton and carbon signals and to establish the connectivity within the molecule.

Proton NMR (¹H NMR) for Methoxy (B1213986) and Aromatic Proton Assignments

The ¹H NMR spectrum of a flavanone (B1672756) is characterized by a distinctive set of signals corresponding to the protons of the A, B, and C rings, as well as the methoxy groups. In the case of this compound, the absence of a double bond between C-2 and C-3 in the C-ring, a feature that distinguishes flavanones from flavones, results in a characteristic AMX spin system for the C-2 and C-3 protons.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
H-2 ~5.3-5.5 dd
H-3a ~3.0-3.2 dd
H-3b ~2.8-3.0 dd
H-5 Aromatic region d
H-6 Aromatic region d
H-8 Aromatic region s
H-2' Aromatic region s
H-6' Aromatic region s
7-OCH₃ ~3.8-4.0 s
3'-OCH₃ ~3.8-4.0 s
4'-OCH₃ ~3.8-4.0 s
5'-OCH₃ ~3.8-4.0 s

Note: This table is predictive and not based on experimental data for the specific compound.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this would include signals for the carbonyl carbon (C-4), the carbons of the three rings, and the four methoxy groups.

As with ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce in the public domain. However, based on data from related polymethoxyflavanones, a predictive table of chemical shifts can be constructed.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
C-2 ~78-82
C-3 ~42-46
C-4 ~190-195
C-4a ~100-105
C-5 ~125-130
C-6 ~110-115
C-7 ~160-165
C-8 ~90-95
C-8a ~160-165
C-1' ~130-135
C-2' ~105-110
C-3' ~150-155
C-4' ~135-140
C-5' ~150-155
C-6' ~105-110
7-OCH₃ ~55-60
3'-OCH₃ ~55-60
4'-OCH₃ ~55-60
5'-OCH₃ ~55-60

Note: This table is predictive and not based on experimental data for the specific compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, for instance, confirming the AMX system of the H-2 and H-3 protons and the coupling between aromatic protons on the A-ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and confirming the placement of the methoxy groups and the linkage between the B-ring and the C-ring at C-2.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The expected molecular formula is C₁₉H₂₀O₆, and the theoretical exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻) to produce a series of product ions. The fragmentation pattern is characteristic of the compound's structure. For flavanones, common fragmentation pathways include retro-Diels-Alder (RDA) reactions of the C-ring, as well as losses of small neutral molecules such as water, carbon monoxide, and methyl groups from the methoxy substituents. The specific fragmentation pattern of this compound would provide definitive evidence for the arrangement of the methoxy groups on the A and B rings.

While detailed experimental MS/MS data for this compound is not available, analysis of related polymethoxyflavonoids suggests that the fragmentation would involve characteristic losses of methyl radicals (•CH₃) and formaldehyde (B43269) (CH₂O) from the methoxy groups, as well as cleavages of the C-ring, providing valuable structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). For this compound, the IR spectrum would be expected to show characteristic absorption bands. A key feature would be the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the flavanone ketone group, typically observed in the region of 1660-1690 cm⁻¹. Other significant peaks would include those for C-O-C (ether) stretching from the four methoxy groups and the pyran ring, likely appearing in the 1260-1000 cm⁻¹ range. Vibrations from the C-H bonds of the aromatic rings and the aliphatic C-H bonds on the C-ring would also be present.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. While it also probes molecular vibrations, its selection rules differ from IR spectroscopy. Non-polar bonds and symmetric vibrations often produce strong Raman signals. In the analysis of this compound, Raman spectroscopy would be particularly useful for identifying the skeletal vibrations of the aromatic rings. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The complementary nature of IR and Raman allows for a more complete vibrational analysis of the molecular structure.

Without experimental data, a definitive table of peak assignments cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems (chromophores). The flavanone skeleton constitutes the primary chromophore.

The UV-Vis spectrum of a flavanone typically exhibits two main absorption bands.

Band I , appearing at a longer wavelength (typically 300-330 nm), is associated with the electronic transitions in the B-ring cinnamoyl system (C₆H₅-CH=CH-C=O).

Band II , found at a shorter wavelength (typically 270-295 nm), corresponds to the electronic transitions of the A-ring benzoyl system.

The specific positions (λmax) and intensities of these bands for this compound would be influenced by the four methoxy groups, which act as auxochromes. These electron-donating groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted flavanone. The exact λmax values would need to be determined experimentally using a spectrophotometer, with the compound dissolved in a suitable solvent like methanol (B129727) or ethanol (B145695).

Table 4.4.1: Expected UV-Vis Absorption Maxima for this compound

Band Expected λmax Range (nm) Associated Chromophore
Band I ~300 - 330 B-ring cinnamoyl system
Band II ~270 - 295 A-ring benzoyl system

Note: These are generalized ranges for flavanones; actual values for the target compound are not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required.

The crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique would confirm the flavanone structure, the stereochemistry at the C2 position, and the conformation of the B-ring relative to the rest of the molecule. The analysis would also reveal details of the crystal packing and any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the solid-state structure.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an entry for this compound. Therefore, no experimental crystallographic data can be presented. For the related compound, 3',4',5,7-tetramethoxyflavone, a crystal structure has been reported, revealing a triclinic system with a dihedral angle of 29.2(1)° between the phenyl ring and the benzopyrone system. However, this data cannot be extrapolated to the flavanone due to its different molecular geometry.

Computational and Theoretical Chemistry Studies of 7,3 ,4 ,5 Tetramethoxyflavanone

Molecular Docking Analysis of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. nih.gov

Molecular docking simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between a ligand and a target protein. A lower binding energy value indicates a more stable and favorable interaction.

For instance, a molecular docking study on the related compound 3-hydroxy-3′,4′,5,7-tetramethoxyflavone (3H7TMFN) against the anti-apoptotic protein Bcl-2, a key target in cancer research, demonstrated significant binding affinity. researchgate.net Such studies help to quantify the therapeutic potential of a compound by comparing its binding energy to that of known inhibitors or standard drugs. While specific data for 7,3',4',5'-Tetramethoxyflavanone is not present, an analysis would yield similar predictive metrics against various therapeutic targets.

Table 1: Example of Molecular Docking Results for a Related Flavonoid (3H7TMFN)

Target Protein Ligand Binding Energy (kcal/mol)

Data sourced from a study on 3H7TMFN. researchgate.net

Beyond predicting binding strength, molecular docking identifies the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions commonly include:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Occur between nonpolar residues of the protein and the ligand.

π-π Stacking: Interactions between aromatic rings. nih.gov

In the docking of 3H7TMFN with the Bcl-2 protein, analysis revealed that the stability of the complex was maintained by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding pocket. researchgate.net A similar analysis of this compound would map its methoxy (B1213986) groups and flavanone (B1672756) core to the binding site of a target, identifying the crucial residues for its biological activity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scribd.comnih.gov It is widely used to predict a molecule's geometry, electronic properties, and vibrational frequencies. nih.gov

DFT calculations provide detailed information about a molecule's electronic properties. A key component of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. researchgate.net The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.govaimspress.com

For the related compound 3H7TMFN, DFT calculations were used to determine the HOMO-LUMO energies and the resulting energy gap, providing insights into its chemical behavior and bioactivity. researchgate.net

Table 2: Example of Frontier Molecular Orbital Energies for a Related Flavonoid (3H7TMFN)

Parameter Energy (eV)
EHOMO -6.04
ELUMO -2.19

Data sourced from a DFT study on 3H7TMFN. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net MEP maps use a color scale to denote different potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. biosynth.com

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. biosynth.com

Green: Represents regions of neutral or near-zero potential.

MEP analysis of 3H7TMFN has been used to identify its reactive sites. researchgate.net For this compound, an MEP map would reveal the electron-rich areas around the oxygen atoms of the carbonyl and methoxy groups (negative potential) and electron-deficient areas around the hydrogen atoms (positive potential), guiding the understanding of its intermolecular interactions.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By comparing the theoretically calculated vibrational wavenumbers with experimental data, researchers can confirm the molecular structure and make detailed assignments of the vibrational modes. nih.govresearchgate.net

Studies on similar flavonoids have demonstrated a high correlation between DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for computational approximations. researchgate.netresearchgate.net A similar theoretical study on this compound would involve optimizing its geometry using a DFT method (like B3LYP with a 6-311++G(d,p) basis set) and then calculating its vibrational wavenumbers. This would allow for the assignment of characteristic vibrations, such as C-H stretching, C=O stretching of the pyranone ring, and C-O-C stretching of the methoxy groups.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
3-hydroxy-3′,4′,5,7-tetramethoxyflavone (3H7TMFN)
5,7,3',5'-Tetrahydroxyflavanone
Flavone (B191248)

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe how a molecule like this compound behaves and interacts with its environment, such as a biological target (e.g., a protein or enzyme). By simulating these interactions, MD can provide detailed insights into the stability of a ligand-protein complex and the conformational dynamics of the molecule.

The stability of a complex is often assessed by monitoring parameters like the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure over time. A stable RMSD value suggests that the complex has reached equilibrium and is not undergoing major structural changes. Another key parameter, the Root Mean Square Fluctuation (RMSF), reveals the fluctuation of individual amino acid residues within the protein, highlighting flexible regions that may be important for ligand binding or protein function.

MD simulations are also crucial for studying the conformational changes that a molecule or protein undergoes upon binding. nih.gov These simulations can reveal how the binding of a ligand may induce specific changes in the protein's shape, which can be essential for its biological function or inhibition. nih.gov The analysis of these dynamic movements helps in understanding the energetic and molecular basis of ligand recognition and allostery. caymanchem.com

While MD simulations are extensively applied to study the conformational landscape and binding of various flavonoids, specific MD studies focusing on the complex stability and conformational dynamics of this compound are not prominently featured in available literature. However, the methodology remains a powerful and relevant tool for future investigations into its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetramethoxyflavanones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing experimental work. nih.gov

For flavonoids, including tetramethoxyflavanones, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly effective. analchemres.orgmdpi.com These methods go beyond simple physicochemical properties by considering the 3D shape and electronic properties of the molecules. analchemres.org

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity.

CoMSIA evaluates similarity indices based on additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing more interpretable models. mdpi.com

In a typical 3D-QSAR study, a dataset of compounds is divided into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org The statistical quality of a QSAR model is assessed using several parameters, as shown in the table below, which features data from a representative 3D-QSAR study on the antioxidant activity of biflavonoids. researchgate.net

ParameterDescriptionExample Value
q² (or r²_cv) The cross-validated correlation coefficient, indicating the internal predictive ability of the model.0.869
r² (or R²) The non-cross-validated correlation coefficient, indicating the goodness of fit of the model to the training data.0.936
F-test value A measure of the statistical significance of the model.Not Specified
r²_pred (or Q²) The predictive correlation coefficient for the external test set, indicating the model's ability to predict the activity of new compounds.Not Specified
RMSE Root Mean Square Error, representing the deviation between predicted and actual values.Not Specified

This table presents statistical results from a 3D-QSAR model developed for biflavonoids, illustrating the parameters used to validate such models. researchgate.net

QSAR studies on flavonoids have successfully identified key structural features responsible for activities like antioxidant capacity. For example, contour maps generated from these models can highlight regions where positive or negative electrostatic charges, or hydrogen-bond donor groups, would enhance or diminish activity, providing a clear roadmap for designing new derivatives. analchemres.org

Pharmacophore Modeling and In Silico Screening

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.net The resulting pharmacophore model serves as a 3D query for virtual screening, a computational process used to search large databases of chemical compounds for molecules that match the model and are therefore likely to be active. mdpi.com

The typical workflow for pharmacophore-based virtual screening involves several key steps: researchgate.net

Pharmacophore Model Generation: A model is created either based on the structure of a known active ligand (ligand-based) or from the interaction points between a ligand and its protein target in a crystal structure (structure-based).

Model Validation: The model's ability to distinguish between known active and inactive compounds is tested to ensure its reliability. researchgate.net

Database Screening: The validated pharmacophore model is used to search large compound libraries, such as the ZINC database, for molecules that possess the required 3D chemical features. mdpi.com

Hit Filtering and Refinement: The initial hits from the screening are subjected to further filtering. This often includes applying rules for drug-likeness, such as Lipinski's Rule of Five, and performing molecular docking to predict the binding affinity and pose of the candidate molecules within the target's active site. mdpi.com This process significantly narrows down the number of compounds for experimental testing.

This in silico approach has been successfully applied to identify novel bioactive flavonoids. researchgate.net The process acts as a funnel, efficiently reducing a vast number of compounds to a small set of promising candidates, as illustrated in the table below.

Screening StagePurposeNumber of Compounds
Initial Database Starting point containing a large and diverse set of chemical structures (e.g., ZINC database).~208,000
Pharmacophore Mapping Filtering based on geometric fit to the 3D pharmacophore model.~20,000
Drug-Likeness & Fit Value Filtering Application of filters like Lipinski's Rule of Five and pharmacophore fit scores to select for promising lead-like molecules.~2,000
Molecular Docking Ranking of remaining hits based on predicted binding affinity and interaction with the target protein.~200
Final Hits Selection of the top-ranked compounds with the most favorable predicted properties for experimental validation.28

This table illustrates a representative virtual screening workflow based on a study to identify inhibitors for the COVID-19 main protease, showcasing the progressive reduction of candidates. mdpi.com

Biological Activities and Mechanistic Research of 7,3 ,4 ,5 Tetramethoxyflavanone

Antioxidant Activity and Oxidative Stress Modulation

7,3',4',5'-Tetramethoxyflavanone, a member of the flavonoid family, has been the subject of research regarding its potential to counteract oxidative stress, a key factor in various diseases. This involves the study of its ability to neutralize harmful free radicals and to bolster the body's own antioxidant defense systems.

Free Radical Scavenging Assays (in vitro)

In laboratory settings, the antioxidant potential of compounds is often assessed through their ability to scavenge stable free radicals. One common method involves the use of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical that changes color upon reduction. youtube.comnih.gov The capacity of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical is a measure of its free radical scavenging activity. youtube.com This activity is crucial as excessive free radicals can inflict damage on vital biological molecules like DNA, proteins, and lipids. nih.gov Natural antioxidants derived from plants can directly inhibit the production of these radicals, limit their propagation, or neutralize them. nih.gov

Another in vitro assay used to evaluate antioxidant capacity is the Trolox equivalent antioxidant capacity (TEAC) assay, often utilizing the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation. researchgate.net The ability of a compound to quench the blue-green ABTS radical cation is compared to that of Trolox, a water-soluble analog of vitamin E.

While specific data on the direct free radical scavenging activity of this compound from free radical scavenging assays is not extensively detailed in the provided search results, the general antioxidant properties of flavonoids suggest its potential in this area. researchgate.net The structure of flavonoids, particularly the arrangement of hydroxyl and methoxy (B1213986) groups, plays a significant role in their antioxidant and radical scavenging capabilities. researchgate.net

Upregulation of Endogenous Antioxidant Enzymes

Beyond direct radical scavenging, some compounds can exert their antioxidant effects by enhancing the activity of the body's own antioxidant enzymes. These enzymes, such as superoxide (B77818) dismutase (SOD), catalase, and peroxidase, form a primary line of defense against oxidative stress. nih.gov Studies on various plant extracts have shown their ability to protect and even enhance the activity of these vital enzymes. nih.gov For instance, extracts from Monodora myristica have demonstrated a high protective potential on the activities of SOD, catalase, and peroxidase. nih.gov

The mechanism often involves the modulation of cellular signaling pathways. For example, some polyphenols have been shown to increase the expression and activity of antioxidant enzymes, thereby reducing cellular damage caused by oxidative stress. mdpi.com This upregulation helps to maintain cellular redox homeostasis and protect against the deleterious effects of reactive oxygen species (ROS).

Effects on Cellular Oxidative Damage Markers

Oxidative stress can lead to the damage of cellular components, and the measurement of specific biomarkers can quantify this damage. Oxidized low-density lipoprotein (oxLDL) is a well-established marker of oxidative stress and plays a significant role in the development of atherosclerosis. nih.gov The formation of oxLDL occurs primarily within the vascular walls and is a key event in the inflammatory process associated with cardiovascular disease. nih.gov

Another important marker is S-glutathionylation, which is the formation of a disulfide bridge between a reactive cysteine residue on a protein and the antioxidant tripeptide glutathione. nih.gov This modification can alter protein function and has been implicated in the regulation of several key cellular proteins. nih.gov Increased levels of S-glutathionylated proteins, such as hemoglobin, have been observed in conditions associated with high oxidative stress. nih.gov

Anti-inflammatory Mechanisms (in vitro and in vivo Animal Models)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. mdpi.com this compound and related flavonoids have demonstrated significant anti-inflammatory properties in both cell-based (in vitro) and animal (in vivo) studies. mdpi.comnih.gov These effects are mediated through the modulation of various inflammatory pathways and the suppression of pro-inflammatory molecules.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), are key mediators of the inflammatory response. nih.govnih.gov Overproduction of these cytokines can lead to chronic inflammatory conditions. nih.gov

Several studies have shown that polymethoxyflavonoids (PMFs) can effectively inhibit the production of these cytokines. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation, various methoxyflavones have been shown to suppress the production of TNF-α, IL-1β, and IL-6. nih.govnih.gov This inhibition often occurs at the transcriptional level, meaning the compounds prevent the genes for these cytokines from being expressed. nih.gov

A study on 5,7,3',4'-tetramethoxyflavone (TMF) demonstrated its ability to decrease the concentration of IL-1β and TNF-α in the synovial fluid of rats with osteoarthritis, an in vivo model of inflammatory joint disease. nih.gov Similarly, a flavonoid isolated from Artemisia absinthium, 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F), was found to suppress the serum level of TNF-α in mice. researchgate.netelsevierpure.com

CompoundModelPro-inflammatory Cytokine InhibitedReference
3,5,6,7,3′,4′-hexamethoxyflavoneLPS-induced RAW 264.7 cellsTNF-α, IL-1β, IL-6 nih.govresearchgate.net
5,6,7-Trimethoxyflavone (B192605)LPS-induced RAW 264.7 cellsTNF-α, IL-1β, IL-6 nih.gov
5,7,3',4'-TetramethoxyflavoneOsteoarthritis rat modelIL-1β, TNF-α nih.gov
5,6,3',5'-Tetramethoxy-7,4'-hydroxyflavoneMiceTNF-α researchgate.netelsevierpure.com
5-hydroxy-3′,4′,7-trimethoxyflavoneLPS-induced RAW 264.7 cellsTNF-α, IL-1β, IL-6 researchgate.net

Modulation of Inflammatory Enzymes (e.g., COX, iNOS)

The enzymes cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) play critical roles in the inflammatory cascade. nih.govnih.gov COX enzymes are responsible for the production of prostaglandins, which are key mediators of pain and inflammation. caldic.com iNOS produces large amounts of nitric oxide (NO), which, in excess, contributes to inflammation and tissue damage. caldic.com

Numerous studies have demonstrated the ability of methoxyflavonoids to inhibit the expression and activity of both COX-2 (the inducible form of COX) and iNOS. In LPS-stimulated macrophages, compounds like 3,5,6,7,3′,4′-hexamethoxyflavone and 5,6,7-trimethoxyflavone have been shown to suppress the expression of COX-2 and iNOS, leading to a reduction in the production of prostaglandin (B15479496) E2 (PGE2) and NO, respectively. nih.govnih.govresearchgate.net

The inhibitory action of these flavonoids on COX and iNOS is often linked to the suppression of key transcription factors, such as nuclear factor-kappa B (NF-κB), which are crucial for the induction of these pro-inflammatory enzymes. nih.govnih.gov For example, 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone was found to inhibit the expression of both iNOS and COX-2 in LPS-stimulated RAW 264.7 cells. elsevierpure.com

CompoundModelInflammatory Enzyme ModulatedEffectReference
3,5,6,7,3′,4′-hexamethoxyflavoneLPS-induced RAW 264.7 cellsCOX-2, iNOSInhibition of expression nih.govresearchgate.net
5,6,7-TrimethoxyflavoneLPS-induced RAW 264.7 cellsCOX-2, iNOSInhibition of protein and mRNA expression nih.gov
5,7-DiacetylflavoneCultured Raw264.7 cellsCOX-2Strong inhibition (IC50=2.7 µM) nih.govkorea.ac.kr
5,6,3',5'-Tetramethoxy-7,4'-hydroxyflavoneLPS-induced RAW 264.7 cellsCOX-2, iNOSInhibition of expression elsevierpure.com
5-hydroxy-3′,4′,7-trimethoxyflavoneLPS-induced RAW 264.7 macrophagesCOX-2, iNOSReduction in mRNA expression researchgate.netscribd.com

Downregulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K/AKT)

Research indicates that tetramethoxyflavone derivatives can exert anti-inflammatory effects by modulating key signaling pathways. For instance, 3,5,6,7,3′,4′-hexamethoxyflavone has been shown to suppress the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκB-α, in macrophage cells. nih.govresearchgate.net This compound also inhibits the phosphorylation of ERK, a component of the MAPK pathway, suggesting that its anti-inflammatory actions are mediated through this signaling cascade. nih.govresearchgate.net The NF-κB pathway is crucial in regulating the expression of pro-inflammatory mediators, while the MAPK pathway, once activated, can lead to the expression of inflammatory genes like TNF-α. nih.govnih.gov

Similarly, fisetin (B1672732), a tetrahydroxyflavone, has been demonstrated to inhibit the activation of both NF-κB and MAPK pathways by suppressing the phosphorylation of key proteins such as IκBα, p65, JNK, ERK, and p38. nih.govnih.gov This inhibition of MAPK and NF-κB signaling pathways is a likely mechanism for the observed reduction in inflammatory cytokines and mediators. nih.gov The PI3K/Akt/mTOR pathway is another critical regulator of cell processes, and its inhibition has been linked to the anti-inflammatory effects of certain flavonoids. nih.govcellsignal.com Strophanthidin, for example, has been shown to inhibit key proteins in the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling pathways in cancer cells. frontiersin.org

Anticancer Research (in vitro Cell Lines and in vivo Animal Models)

Various tetramethoxyflavone and related flavonoid compounds have demonstrated anticancer properties in both laboratory and animal studies. researchgate.netnih.gov These compounds have been shown to inhibit the growth of cancer cells and reduce their viability. researchgate.netnih.gov

Induction of Cell Cycle Arrest

Several studies have highlighted the ability of tetramethoxyflavanone and its analogs to induce cell cycle arrest in cancer cells. For example, 5-hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) treatment of glioblastoma cell lines U87MG and T98G resulted in G0/G1 phase cell cycle arrest. researchgate.netnih.gov Similarly, 3,3',4',5'-tetramethoxychalcone (TMC) was found to induce G2/M phase arrest in oral squamous cell carcinoma (OSCC) cells. nih.gov Another related compound, 3,4′-dimethoxy-3′,5,7-trihydroxyflavone, induced G2/M arrest in MCF-7 breast cancer cells. mdpi.com Furthermore, a chalcone (B49325) glycoside derived from Brassica rapa L. was shown to cause G0/G1 phase arrest in neuroblastoma cells. alliedacademies.org This induction of cell cycle arrest is a key mechanism by which these compounds inhibit cancer cell proliferation. researchgate.netnih.govnih.govmdpi.comalliedacademies.org

Induction of Apoptosis in Cancer Cell Lines

A significant body of research demonstrates that tetramethoxyflavanone and related compounds can induce apoptosis, or programmed cell death, in various cancer cell lines. semanticscholar.orgnih.gov For instance, 5,7,4'-trimethoxyflavone (TMF) was found to induce apoptosis in SNU-16 human gastric cancer cells, as evidenced by an increase in the sub-G1 phase, DNA fragmentation, and activation of caspases. nih.gov Similarly, 5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF) induced apoptosis in MCF-7 human breast cancer cells. researchgate.net The induction of apoptosis by these compounds is often mediated through the modulation of key apoptotic proteins and pathways. nih.govresearchgate.net

Studies have shown that these flavonoids can trigger the intrinsic apoptotic pathway, characterized by changes in the mitochondrial membrane potential and the release of cytochrome c. researchgate.netplos.org For example, vernodalin, isolated from Centratherum anthelminticum, induced apoptosis in breast cancer cells through the production of reactive oxygen species (ROS), downregulation of anti-apoptotic proteins like Bcl-2, and subsequent release of cytochrome c, leading to the activation of the caspase cascade. plos.org Evodiamine has also been shown to induce apoptosis in gastric cancer cells through the activation of multiple caspases, including caspase-3, -7, -8, and -9. nih.gov

Modulation of Key Signaling Pathways (e.g., Bcl-2, Caspases, Wnt/β-catenin, AKT, MAPK)

The anticancer effects of this compound and its analogs are mediated through the modulation of various critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Bcl-2 family and Caspases: Many flavonoids exert their pro-apoptotic effects by altering the balance of the Bcl-2 family of proteins, which are key regulators of apoptosis. For instance, 5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF) was shown to shift the Bax:Bcl-2 ratio in favor of apoptosis in MCF-7 cells. researchgate.net Similarly, 5,7,4'-trimethoxyflavone (TMF) increased the Bax/Bcl-xL ratio in gastric cancer cells. nih.gov This leads to the activation of the caspase cascade, a family of proteases that execute apoptosis. Studies have demonstrated the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7) following treatment with these compounds. alliedacademies.orgnih.govnih.gov

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is often aberrantly activated in various cancers. mdpi.comnih.gov Some flavonoids have been shown to inhibit this pathway. For example, 5,7,3',4'-tetramethoxyflavone has been reported to exhibit its chondroprotective activity by targeting β-catenin signaling. medchemexpress.com Diallyl trisulfide (DATS), a phytochemical, has been shown to suppress the Wnt/β-catenin pathway in breast cancer stem cells by decreasing β-catenin levels. mdpi.com

AKT and MAPK Pathways: The PI3K/AKT and MAPK signaling pathways are crucial for cell survival and proliferation and are frequently dysregulated in cancer. cellsignal.comfrontiersin.orgnih.govmedsci.org Several tetramethoxyflavone derivatives have been shown to inhibit these pathways. For example, 5,6,7,3′,4′,5′-hexamethoxyflavone was found to inhibit the growth of triple-negative breast cancer cells by suppressing the MAPK and Akt signaling pathways. nih.gov Similarly, fisetin has been shown to inhibit the PI3K/Akt/mTOR and MAPK pathways. nih.gov The inhibition of these pathways contributes to the anti-proliferative and pro-apoptotic effects of these compounds.

Inhibition of Cell Proliferation and Migration

A key aspect of the anticancer activity of tetramethoxyflavanone and related compounds is their ability to inhibit the proliferation and migration of cancer cells. researchgate.netnih.govnih.gov In vitro studies have consistently demonstrated that these compounds can reduce the viability and growth of various cancer cell lines, including glioblastoma, oral squamous cell carcinoma, and breast cancer. researchgate.netnih.govnih.govmdpi.com For example, 5-hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) was shown to reduce the viability and migratory capacity of U87MG and T98G glioblastoma cells. researchgate.netnih.gov Similarly, 3,3',4',5'-tetramethoxychalcone (TMC) inhibited the proliferation and migration of human oral cancer cells. nih.gov The inhibition of cell proliferation is often linked to the induction of cell cycle arrest, as discussed previously. researchgate.netnih.govnih.gov

The table below summarizes the inhibitory effects of various related compounds on cancer cell lines.

CompoundCell LineEffect
5-hydroxy-3′,4′,6,7-tetramethoxyflavoneU87MG and T98G (Glioblastoma)Reduced cell viability and migration. researchgate.netnih.gov
3,3',4',5'-tetramethoxychalconeOral Squamous Cell CarcinomaInhibited cell proliferation and migration. nih.gov
1,5-Disubstituted Tetrazol-1,2,3-triazole HybridsMCF-7, CAMA-1, HCC1954, SKBR-3 (Breast Cancer)Inhibited proliferation, migration, and invasion. mdpi.com
AcetazolamideLS174T (Colon Cancer)Reduced cell proliferation and migration. nih.gov

Antimicrobial and Anti-parasitic Activity (in vitro)

Research has shown that various methoxyflavones possess antimicrobial and anti-parasitic properties. For instance, 5,7,3',4'-tetramethoxyflavone has demonstrated activity against the malaria parasite Plasmodium falciparum with an IC50 value of 4.06 µg/ml. caymanchem.com It has also been noted for its anti-fungal and anti-mycobacterial activities. medchemexpress.com

Several methoxyflavones isolated from Kaempferia parviflora have shown antibacterial activity. nih.gov Specifically, 3,5,7,3',4'-pentamethoxyflavone, when combined with gentamicin, exhibited synergistic effects against carbapenem-resistant strains of Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov

In the realm of anti-parasitic research, a tetramethoxy derivative of dibenzalacetone, known as diveratralacetone, has shown promising activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov This compound was found to be the most active among several analogs against four different strains of the parasite. nih.gov Furthermore, studies on plant extracts containing proanthocyanidins (B150500) have indicated that modifications to their structure can significantly enhance their anti-parasitic activity against nematodes like Ascaris suum in vitro. utupub.fi

The table below summarizes the in vitro antimicrobial and anti-parasitic activities of related compounds.

Compound/ExtractOrganismActivity
5,7,3',4'-TetramethoxyflavonePlasmodium falciparumAnti-malarial (IC50 = 4.06 µg/ml). caymanchem.com
5,7,3',4'-TetramethoxyflavoneFungi and MycobacteriaAnti-fungal and anti-mycobacterial. medchemexpress.com
3,5,7,3',4'-Pentamethoxyflavone (with Gentamicin)Carbapenem-resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumanniiSynergistic antibacterial activity. nih.gov
Diveratralacetone (Tetramethoxy DBA 3)Trypanosoma cruziAnti-parasitic (IC50 < 10 μM). nih.gov
Modified Proanthocyanidin ExtractsAscaris suumEnhanced anti-parasitic activity. utupub.fi

Effects on Bacterial Strains and Fungi

This compound has demonstrated a range of antimicrobial activities against various bacterial and fungal strains. This polymethoxyflavone (PMF), often isolated from plants like Murraya exotica, exhibits notable anti-fungal properties. medchemexpress.comtargetmol.com Research has shown its effectiveness against different types of fungi, highlighting its potential as a natural antifungal agent. medchemexpress.comtargetmol.com

In addition to its antifungal effects, this compound also possesses antibacterial capabilities. Studies have documented its activity against several bacterial species, although the extent of its efficacy can vary depending on the specific strain. nih.govup.ac.za For instance, some research indicates that the arrangement and presence of methoxy groups on the flavanone (B1672756) structure play a crucial role in its antibacterial action. nih.gov The inhibitory effects of this compound have been observed against both Gram-positive and Gram-negative bacteria.

Interactive Table: Antimicrobial Activity of this compound

Microorganism Type Activity References
Bacteria Exhibits antibacterial properties against various strains. nih.govup.ac.za

Antimalarial and Antimycobacterial Properties

Beyond its general antibacterial and antifungal effects, this compound has shown promise in more specific therapeutic areas, including as an antimalarial and antimycobacterial agent. medchemexpress.comtargetmol.com The compound has been identified as active against the malaria parasite, Plasmodium falciparum. caymanchem.com Specifically, it has an IC50 value of 4.06 µg/ml against this parasite. caymanchem.com

Furthermore, this flavanone possesses antimycobacterial properties. medchemexpress.comtargetmol.com This suggests its potential for addressing infections caused by mycobacteria, a genus that includes the pathogens responsible for tuberculosis. The dual action against both malarial parasites and mycobacteria underscores the broad-spectrum antimicrobial potential of this natural compound. medchemexpress.comtargetmol.com

Disruption of Microbial Cell Membranes and Enzyme Inhibition

The antimicrobial mechanisms of flavonoids, including this compound, are multifaceted. One of the proposed mechanisms involves the disruption of microbial cell membranes. biomedpharmajournal.org This action can lead to increased membrane permeability and the subsequent leakage of cellular components, ultimately causing cell death. biomedpharmajournal.orgnih.gov

Enzyme inhibition is another key aspect of its antimicrobial activity. Flavonoids are known to interfere with various microbial enzymes essential for processes like nucleic acid synthesis and energy metabolism. nih.gov In the context of drug resistance, some flavonoids have been shown to inhibit efflux pumps, which are membrane proteins that bacteria use to expel antibiotics. nih.gov While the specific inhibitory actions of this compound on microbial enzymes and membranes are still under investigation, these general flavonoid mechanisms provide a framework for understanding its bioactivity. Additionally, this compound has been found to selectively inhibit multidrug resistance-associated protein 1 (MRP1) with an IC50 of 7.9 µM. caymanchem.com

Chondroprotective Activity and Mechanism of Action (in vitro and in vivo Animal Models)

This compound has demonstrated significant chondroprotective effects, suggesting its potential as a therapeutic agent for degenerative joint diseases like osteoarthritis. medchemexpress.comtargetmol.comnih.gov Studies have shown its ability to protect cartilage in animal models of osteoarthritis by reducing the levels of inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2) in the synovial fluid. caymanchem.comnih.gov In vitro, it has been observed to enhance the proliferation of rat chondrocytes that were pre-treated with IL-1β. scientific.net

Protection Against ER Stress-Induced Chondrocyte Apoptosis

A key mechanism underlying the chondroprotective activity of this compound is its ability to protect chondrocytes from apoptosis (programmed cell death) induced by endoplasmic reticulum (ER) stress. nih.govnih.gov ER stress is a condition where the ER's protein-folding capacity is overwhelmed, leading to the activation of the unfolded protein response (UPR) and, if unresolved, to apoptosis. This process is implicated in the cartilage degradation seen in osteoarthritis. nih.gov

Research has shown that this compound can suppress chondrocyte apoptosis induced by agents that cause ER stress, such as tunicamycin. nih.govtandfonline.com It achieves this by modulating the expression of key proteins involved in the apoptotic pathway. Specifically, it has been found to decrease the expression of pro-apoptotic factors like C/EBP homologous protein (CHOP) and caspase-3, while increasing the levels of the anti-apoptotic protein Bcl-2. medchemexpress.comnih.gov

Regulation of IRE1α Pathway

The protective effect of this compound against ER stress-induced apoptosis is closely linked to its regulation of the inositol-requiring enzyme 1α (IRE1α) pathway, a major branch of the UPR. nih.govnih.govtandfonline.com IRE1α is a sensor protein in the ER membrane that, when activated by ER stress, initiates a signaling cascade to restore ER homeostasis. nih.gov

Studies have demonstrated that this compound activates the expression of IRE1α. nih.govtandfonline.com This activation, in turn, influences the expression of downstream targets. For instance, it upregulates the pro-survival factor X-box binding protein 1s (XBP1s) and down-regulates pro-apoptotic factors like phosphorylated c-Jun N-terminal kinase (p-JNK). nih.govnih.gov By modulating the IRE1α pathway, this compound helps to resolve ER stress and promote chondrocyte survival. nih.govnih.govtandfonline.com

Modulation of β-catenin Signaling in Chondrocytes

Another critical mechanism contributing to the chondroprotective effects of this compound is its modulation of the β-catenin signaling pathway. medchemexpress.comtargetmol.comnih.gov The Wnt/β-catenin pathway plays a crucial role in chondrocyte development and maturation, and its dysregulation is associated with osteoarthritis. nih.govwustl.edu

In the context of osteoarthritis, inflammatory mediators like PGE2 can lead to the stabilization and accumulation of β-catenin in chondrocytes, activating a signaling cascade that contributes to cartilage degradation. nih.gov Research has shown that this compound can counteract these effects in a dose-dependent manner. nih.gov It inhibits the expression of β-catenin and key components of its signaling pathway, including EP2 and EP4 receptors. medchemexpress.comnih.gov By downregulating β-catenin signaling, this compound helps to maintain cartilage homeostasis and prevent the pathological changes associated with osteoarthritis. nih.gov

Interactive Table: Chondroprotective Mechanisms of this compound

Mechanism Effect Key Molecules Involved References
Protection Against ER Stress Suppresses chondrocyte apoptosis. CHOP, Caspase-3, Bcl-2 medchemexpress.comnih.govnih.govtandfonline.com
Regulation of IRE1α Pathway Activates IRE1α expression to promote cell survival. IRE1α, XBP1s, p-JNK nih.govnih.govtandfonline.com

Neuroprotective Effects in Experimental Models

Recent studies have highlighted the neuroprotective potential of 5,6,7,4'-Tetramethoxyflavanone (TMF), a flavonoid compound isolated from Chromolaena odorata. targetmol.com In experimental models using Aβ₂₅₋₃₅-induced toxicity in SK-N-SH neuroblastoma cells, a common model for studying Alzheimer's disease pathology, TMF has demonstrated significant protective effects against neuronal stress, senescence, and apoptosis. nih.govexcli.de The compound's neuroprotective actions are attributed to a dual mechanism involving the modulation of oxidative stress pathways and the enhancement of cellular longevity factors. nih.gov

A key mechanism underlying the neuroprotective effects of 5,6,7,4'-Tetramethoxyflavanone is its ability to inhibit NADPH oxidase (NOX) enzymes, particularly NOX1 and NOX4. nih.gov These enzymes are major sources of reactive oxygen species (ROS) in neuronal cells, and their overactivation is linked to the oxidative stress and damage observed in neurodegenerative diseases. excli.de

Research has shown that in Aβ₂₅₋₃₅-treated neuroblastoma cells, there is an overproduction of ROS. excli.de Treatment with TMF was found to dose-dependently decrease this ROS production and significantly increase cell viability. excli.denih.gov The protective effects were directly linked to a marked inhibition of NOX4 activity. nih.gov By suppressing the NOX1/4 pathway, TMF mitigates the downstream negative effects of excessive ROS, including cellular stress and apoptosis. nih.gov This inhibition occurs prior to the reduction in other negative responses, suggesting it is a primary mechanism of TMF's neuroprotective action. nih.gov

Table 1: Effect of 5,6,7,4'-Tetramethoxyflavanone on NOX1/4 and Related Cellular Responses

Parameter Effect of Aβ₂₅₋₃₅ Treatment Effect of TMF Co-treatment Mechanism Reference
ROS Production Increased Significantly Decreased Antioxidant Activity excli.de
NOX4 Activity Overactivated Markedly Inhibited Direct Inhibition nih.gov
Nrf2 Translocation Reduced Promoted Upregulation of Phase II Antioxidants nih.govexcli.de
Cell Viability Decreased Significantly Increased Inhibition of Cell Stress nih.gov

In addition to inhibiting oxidative stress, 5,6,7,4'-Tetramethoxyflavanone exerts its neuroprotective effects by promoting the activity of Sirtuin-1 (Sirt-1). nih.gov Sirt-1 is a crucial protein deacetylase that regulates cellular health, including stress resistance, anti-inflammatory responses, and suppression of cellular senescence and apoptosis. excli.de Its expression and activity are often diminished in the context of neurodegenerative conditions like Alzheimer's disease. nih.gov

In studies with Aβ₂₅₋₃₅-induced neuronal toxicity, TMF treatment was found to promote the expression of Sirt-1. excli.de This enhancement of Sirt-1 activity contributes to the reversal of cellular senescence markers, such as β-galactosidase, p21, and p53 expression. nih.gov The activation of Sirt-1 by TMF is considered a key part of its bidirectional protective mechanism, working in concert with NOX1/4 inhibition to protect neuronal cells from Aβ-induced damage. nih.gov Experiments using a Sirt-1 inhibitor confirmed that the protective effects of TMF against cellular aging were mediated through this pathway. nih.gov

Table 2: Research Findings on Sirtuin-1 Enhancement by 5,6,7,4'-Tetramethoxyflavanone

Experimental Model Key Finding Implicated Pathway Reference
Aβ₂₅₋₃₅-treated SK-N-SH cells TMF promoted the expression of Sirt-1 and p-Rb. Sirt-1/Nrf2 excli.de
Aβ₂₅₋₃₅-treated SK-N-SH cells TMF protected against cellular senescence through a Sirt-1 dependent mechanism. NOX1/4 and Sirt-1 nih.gov
Aβ₂₅₋₃₅-treated SK-N-SH cells The protective effects of TMF involved partial activation of Sirt-1. Bidirectional (NOX4 inhibition, Sirt-1 activation) nih.gov

Modulation of Multidrug Resistance Proteins (e.g., MRP1, MRP2)

Multidrug resistance-associated proteins, such as MRP1 (ABCC1) and MRP2 (ABCC2), are ATP-binding cassette (ABC) transporters that play significant roles in cellular detoxification and drug resistance by effluxing a wide range of substrates from cells. nih.gov The modulation of these transporters by flavonoids is an area of active research. For instance, various dietary flavonoids, including quercetin, naringenin (B18129), and kaempferol, have been shown to interact with and modulate the function of MRP1. nih.gov Similarly, certain flavonoids are known to be both substrates and inhibitors of MRP2. solvobiotech.com

However, based on a review of the current scientific literature, there are no specific studies reporting on the direct modulatory effects of 5,6,7,4'-Tetramethoxyflavanone on the activity or expression of MRP1 or MRP2. Research has focused on its neuroprotective activities, and its interaction with multidrug resistance proteins remains an uninvestigated area.

Table of Mentioned Compounds

Compound Name
5,6,7,4'-Tetramethoxyflavanone
Quercetin
Naringenin

Structure Activity Relationship Sar Studies of 7,3 ,4 ,5 Tetramethoxyflavanone and Analogs

Influence of Methoxy (B1213986) Group Number and Position on Bioactivity

The methoxylation pattern on the flavanone (B1672756) core is a critical determinant of its biological profile, significantly affecting metabolic stability, bioavailability, and potency. nih.gov The presence of methoxy groups generally increases the lipophilicity of the flavonoid, which can enhance its ability to cross cell membranes and improve oral bioavailability. nih.govnih.gov Unlike the long-held belief that hydroxyl groups were solely responsible for the bioactivity of flavonoids through their antioxidant properties, studies have shown that methoxylated flavones possess significant and often superior biological effects, such as cancer chemopreventive properties. nih.gov

The number and specific placement of these methoxy groups can fine-tune the compound's interaction with biological targets. nih.gov Research on various methoxyflavones has demonstrated that these factors influence the rate and products of biotransformation, directly impacting their therapeutic potential. nih.gov For instance, studies on methoxyflavones with substituents on the B ring have shown that the position influences the ease of enzymatic access for processes like demethylation. nih.gov

Compound/FeatureInfluence on BioactivitySource(s)
Methoxylation (General) Increases metabolic stability and membrane transport, improving oral bioavailability. nih.gov Confers stronger lipophilic properties compared to hydroxyl groups. nih.gov nih.govnih.gov
Number & Position of Methoxy Groups Influences the rate and type of biotransformation and can dictate the specific biological activity. nih.gov nih.gov
Polymethoxylated Flavonoids (PMFs) A class of flavonoids, often found in Citrus peels, known for a range of promising biological activities, including anti-inflammatory effects. nih.gov nih.gov

The substitution pattern on the B-ring of the flavanone structure is particularly significant. The presence of methoxy groups at the 3' and 4' positions has been identified as a key feature for certain biological activities. For example, in the context of neuroprotection, studies on flavones revealed that methoxylation at the 4' position is required to inhibit parthanatos, a specific pathway of programmed cell death. nih.gov The addition of a second methoxy group at the 3' position, creating a 3',4'-dimethoxy configuration, does not diminish this neuroprotective activity and is reported to improve metabolic stability. nih.govnih.gov

Furthermore, 3',4'-dimethoxyflavone (B191118) has been shown to be a good substrate for oxidation by cytochrome P451B1, an enzyme involved in the metabolism of various compounds. This interaction leads to the formation of O-demethylated and other oxidized products, which may themselves possess distinct biological activities. nih.gov The compound 5,7,3',4'-tetramethoxyflavone, which contains this critical B-ring substitution, has demonstrated a range of bioactivities, including anti-inflammatory, anti-malarial, and chondroprotective effects. medchemexpress.comnih.gov

CompoundKey Finding Related to 3',4'-Methoxy GroupsSource(s)
4'-Methoxyflavone Methoxylation at the 4' position confers parthanatos-inhibiting activity. nih.gov nih.gov
3',4'-Dimethoxyflavone The additional 3'-methoxy group does not destroy the parthanatos-inhibiting activity and may improve metabolic stability. nih.gov It is readily oxidized by CYP1B1. nih.gov nih.govnih.gov
5,7,3',4'-Tetramethoxyflavone Exhibits significant chondroprotective activity by targeting specific signaling pathways. medchemexpress.comnih.gov medchemexpress.comnih.gov

The introduction of a 5,7-dihydroxy moiety into methoxylated flavonoids has been shown to decrease their oxidation by certain cytochrome P450 enzymes. nih.gov This suggests that the 5,7-dimethoxy backbone helps maintain the structural integrity of the compound against metabolic breakdown, potentially prolonging its activity in the body. The compound 5,7,3',4'-tetramethoxyflavone, which combines this A-ring backbone with the critical B-ring methoxylation, is a prime example of a structure optimized for specific biological effects, such as its demonstrated chondroprotective properties. nih.gov

Structural FeatureRole in BioactivitySource(s)
5,7-Dimethoxy Backbone Contributes to the lipophilicity and metabolic stability of the flavanone. nih.govnih.gov nih.govnih.gov
5,7-Dihydroxy vs. 5,7-Dimethoxy While 5,7-dihydroxy groups are important for some activities (e.g., anti-MRSA), the 5,7-dimethoxy pattern can decrease oxidation by P450 enzymes, enhancing stability. nih.govnih.gov nih.govnih.gov

Impact of Hydroxyl Group Presence and Position

While methoxylation is critical, the presence and position of hydroxyl groups can also profoundly impact a flavanone's biological activity, often by introducing different functionalities. Historically, the antioxidant capacity of flavonoids was attributed to their hydroxyl groups, which can scavenge free radicals. nih.govnih.gov However, this is not their only role, and in some cases, replacing them with methoxy groups enhances other activities. nih.gov

The position of the hydroxyl group is paramount. For instance, research on flavonoid-induced DNA damage in the presence of copper ions has shown that a hydroxyl group at the 3-position of the C-ring is crucial for this activity. nih.gov Flavonoids lacking this feature were significantly less effective. nih.gov Similarly, hydroxyl groups at the 3'- or 4'-positions on the B-ring also contributed to this effect, though to a lesser extent than the 3-OH group. nih.gov The 5,7-dihydroxylation pattern on the A-ring has been specifically linked to antibacterial activity against MRSA. nih.gov Therefore, the interplay between hydroxyl and methoxy groups is complex, with different substitution patterns favoring different biological outcomes.

Hydroxyl Group PositionInfluence on BioactivitySource(s)
General Mediate antioxidant effects by scavenging free radicals and chelating metal ions. nih.gov nih.gov
3-Position (C-Ring) Found to be critical for inducing DNA damage in the presence of cupric ions. nih.gov nih.gov
5,7-Positions (A-Ring) Important for anti-MRSA activity. nih.gov nih.gov
3' or 4'-Positions (B-Ring) Can contribute to DNA damage induction, but are less efficient than a 3-position hydroxyl group. nih.gov nih.gov

Stereochemical Influences on Biological Activity

Flavanones possess a chiral center at the C2 position of the heterocyclic C-ring, meaning they can exist as two different stereoisomers, (S) and (R). This stereochemistry can have a significant impact on their biological activity. frontiersin.orgnih.gov The three-dimensional arrangement of the B-ring relative to the rest of the molecule can affect how the compound fits into the binding site of a target protein or enzyme.

Studies comparing the biological effects of different flavanone stereoisomers have provided direct evidence of this influence. For example, in a comparison of two structurally similar flavanones, the compound with (S)-stereochemistry exhibited higher biological activity, a difference attributed to its specific spatial configuration. frontiersin.orgnih.gov The synthesis of flavanones often results in a racemic mixture (an equal mix of both isomers), and separating these isomers is essential for accurately evaluating their individual contributions to the observed bioactivity. nih.govhebmu.edu.cn This highlights the importance of considering stereochemistry in SAR studies to fully understand a compound's therapeutic potential.

Stereochemical AspectInfluence on BioactivitySource(s)
Chirality at C2 Leads to (S) and (R) enantiomers, which can have different biological activities due to specific interactions with chiral biological targets like enzymes and receptors. frontiersin.orgnih.gov frontiersin.orgnih.gov
(S)-Configuration In specific cases, the (S)-enantiomer has been shown to be more active than its (R)-counterpart or the racemic mixture. frontiersin.orgnih.gov frontiersin.orgnih.gov
Racemic Mixtures Chemical synthesis often produces racemic flavanones; evaluating pure enantiomers is crucial for precise SAR analysis. nih.govhebmu.edu.cn nih.govhebmu.edu.cn
Physicochemical PropertyCorrelation with BioactivitySource(s)
Lipophilicity Crucial for membrane transport and interaction with biological targets. nih.govresearchgate.net Methoxy groups increase lipophilicity compared to hydroxyl groups. nih.gov nih.govnih.govresearchgate.net
Antibacterial Activity A clear relationship exists; active flavonoids fall within an optimal range of lipophilicity (e.g., LogP between 2.0 and 3.3 in one study). nih.gov nih.gov
Amphipathic Nature The balance between hydrophilic and hydrophobic moieties is critical for antibacterial activity. nih.govresearchgate.net nih.govresearchgate.net

Analytical Methodologies for Research and Quantification of 7,3 ,4 ,5 Tetramethoxyflavanone

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of flavonoids from various sources. Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying individual components.

Method Development for Separation and Quantification

Developing an HPLC method for 7,3',4',5'-Tetramethoxyflavanone would involve a systematic optimization of several key parameters. While specific methods for this compound are not documented, a typical approach based on methods for other polymethoxylated flavonoids would include:

Column Selection: A reversed-phase C18 column is the most common choice for flavonoid analysis, offering excellent separation based on hydrophobicity. nih.gov Columns with different particle sizes and dimensions would be tested to balance resolution and analysis time.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often with a pH-modifying acid like formic or acetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is standard. mdpi.com The gradient profile would be optimized to ensure a sharp peak shape and good separation from other matrix components.

Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector would be employed. mdpi.com The optimal wavelength for detection would be determined by acquiring the UV spectrum of the purified compound. Flavanones typically exhibit different absorption maxima compared to flavones.

Internal Standard: For accurate quantification, a structurally similar compound not present in the sample would be chosen as an internal standard. nih.gov

Table 1: Hypothetical Starting Parameters for HPLC Method Development

ParameterInitial ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for flavonoid separation.
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape for phenolic compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detection DAD/UV at ~280 nm and ~330 nmFlavanones have characteristic absorbance maxima.
Injection Volume 10 µLStandard injection volume.

Validation of HPLC Methods for Research Applications

Once an HPLC method is developed, it must be validated to ensure its reliability for research purposes. mdpi.com According to international guidelines (e.g., ICH), validation would assess:

Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples. mdpi.com

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions of known concentrations. nih.gov

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, spiking a blank matrix with a known amount of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While flavonoids are generally non-volatile, they can be analyzed by GC-MS after a derivatization step to increase their volatility and thermal stability.

For this compound, which lacks free hydroxyl groups, derivatization might not be strictly necessary, but it could improve chromatographic performance. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon ionization, which is invaluable for unambiguous identification. GC-MS data for the related compound 3',4',5,7-Tetramethoxyflavone exists in databases and shows characteristic fragmentation that would be compared against the flavanone's spectrum. nih.gov

Table 2: Typical GC-MS Parameters for Flavonoid Analysis

ParameterTypical Setting
Column Fused silica (B1680970) capillary column (e.g., DB-5)
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Temperature ramp (e.g., 50°C to 280°C)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap

Spectrophotometric and Fluorometric Assays for Biological Samples

Spectrophotometric and fluorometric assays are often used for the rapid quantification of total flavonoids or for specific enzyme inhibition studies, rather than for the quantification of a single compound in a complex mixture.

Spectrophotometric Assays: These methods are generally less specific. A common example is the aluminum chloride colorimetric assay for total flavonoid content, which relies on the formation of a colored complex. However, the reactivity and resulting absorbance are highly dependent on the flavonoid's structure, particularly the presence and position of hydroxyl groups.

Fluorometric Assays: Some flavonoids exhibit native fluorescence, or can be derivatized to produce a fluorescent product, which can be exploited for highly sensitive detection. up.ac.za For instance, a method developed for a polymethoxyflavone metabolite involved conjugation with 2-aminoethyl diphenyl borate (B1201080) (DPBA) to form a fluorescent product, allowing its visualization in cells and tissues. up.ac.za A similar strategy could potentially be adapted for this compound.

Extraction and Purification Protocols from Natural Sources and Biological Matrices

The first step in analyzing this compound from any source is its efficient extraction and purification.

From Natural Sources (e.g., Plants): Polymethoxylated flavonoids are typically found in plants like those of the Citrus genus. researchgate.net The extraction process usually involves:

Grinding: The plant material is dried and ground to increase the surface area.

Solvent Extraction: Maceration or sonication with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), then methanol) is performed. Polymethoxylated flavonoids, being relatively nonpolar, are often enriched in the ethyl acetate or methanol (B129727) fractions. nih.gov

Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to isolate the target compound. google.com

From Biological Matrices (e.g., Plasma, Urine, Tissues): Analyzing the compound in biological samples is essential for pharmacokinetic studies. The main challenge is removing interfering substances like proteins and lipids.

Protein Precipitation: For plasma or serum, proteins are often precipitated using an organic solvent like acetonitrile or methanol. nih.gov

Liquid-Liquid Extraction (LLE): The sample is extracted with an immiscible organic solvent to separate the analyte from the aqueous matrix.

Solid-Phase Extraction (SPE): This is a highly effective cleanup method where the sample is passed through a cartridge containing a solid adsorbent (e.g., C18). nih.gov Interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong solvent. This technique concentrates the sample and provides a clean extract for analysis.

Research Prospects and Future Directions for 7,3 ,4 ,5 Tetramethoxyflavanone

Identification of Novel Molecular Targets and Pathways

A crucial area of future research for 7,3',4',5'-Tetramethoxyflavanone is the identification of its specific molecular targets and the signaling pathways it modulates. The structurally similar flavone (B191248), 5,7,3',4'-Tetramethoxyflavone, has been shown to exhibit chondroprotective activity by targeting β-catenin signaling. jazindia.commedchemexpress.com It also selectively inhibits the multidrug resistance-associated protein 1 (MRP1) and suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) release, indicating an anti-inflammatory potential. caymanchem.com These findings provide a logical starting point for investigating the flavanone (B1672756).

Future studies should aim to determine if this compound interacts with these same targets or possesses unique molecular targets. High-throughput screening assays, proteomic profiling, and affinity chromatography-mass spectrometry could be employed to identify binding proteins and elucidate its mechanism of action. Understanding these interactions is fundamental to unlocking its therapeutic potential.

Exploration of Synergistic Interactions with Other Bioactive Molecules

The potential for synergistic interactions between this compound and other bioactive compounds presents another exciting research frontier. Studies on polymethoxyflavones from citrus byproducts have demonstrated synergistic effects when combined with other natural compounds like anethole. nih.gov Furthermore, flavonoids such as epigallocatechin gallate (EGCG) have shown synergy with antibiotics like oxytetracycline (B609801) against resistant bacterial strains. nih.gov

Future research should explore the combination of this compound with conventional drugs or other natural products. Such studies could reveal enhanced efficacy, reduced side effects, and the potential to overcome drug resistance. Isobologram analysis and combination index calculations would be valuable tools in quantifying these interactions.

Development of Advanced Research Tools and Probes

The development of advanced research tools, such as fluorescent probes, is essential for visualizing the subcellular localization and dynamic interactions of bioactive molecules. The flavonoid scaffold itself is a promising starting point for the design of such probes. nih.govscispace.comrsc.org For instance, the inherent fluorescence of some flavonoids can be enhanced or modified to create sensors for specific ions or biomolecules. nih.govmdpi.com

Future work could focus on synthesizing derivatives of this compound that incorporate fluorophores or reactive groups for photoaffinity labeling. These probes would be invaluable for identifying its cellular targets and understanding its distribution and metabolism within living cells and organisms. nih.gov

Comparative Studies with Other Flavonoid Classes (e.g., flavones, chalcones)

Systematic comparative studies between this compound and other flavonoid classes, such as flavones and chalcones, are needed to understand its unique structure-activity relationship. Flavanones differ from flavones by the absence of a double bond between carbons 2 and 3 of the C-ring, which results in a chiral center at C2 and a non-planar conformation. mdpi.comnih.govacs.org Chalcones are open-chain precursors to flavanones and possess their own distinct biological activities. mdpi.com

Future research should directly compare the biological effects of this compound with its flavone and chalcone (B49325) analogues. Such studies would elucidate how the saturation of the C2-C3 bond and the specific methoxylation pattern influence its biological properties, including antiproliferative and cytotoxic effects. nih.gov

Methodological Advancements in Synthesis and Characterization

The advancement of synthetic and characterization methodologies is paramount for the future study of this compound. While specific synthetic routes for this compound are not widely published, general methods for flavanone synthesis are well-established, often involving the cyclization of a corresponding 2'-hydroxychalcone. benthamdirect.comnepjol.infotandfonline.comrsc.org Recent advancements include enzyme-assisted and microwave-accelerated cyclization methods. benthamdirect.comnepjol.info The synthesis of related tetramethoxyflavones often starts from phloroacetophenone. nih.govresearchgate.netorientjchem.org

For characterization, a combination of modern analytical techniques is essential. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) can be used for identification and quantification. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is crucial for unambiguous structure elucidation. researchgate.neticm.edu.plmdpi.com High-resolution mass spectrometry, such as FTICR-MS, can provide precise molecular formula determination. copernicus.org Future research will benefit from the application of these advanced techniques to ensure the purity and structural integrity of synthesized this compound for biological testing.

Pre-clinical Research in Diverse Animal Models (excluding human clinical trials)

Pre-clinical studies in various animal models are a critical step in evaluating the therapeutic potential of this compound. While no specific studies on this flavanone have been reported, the related 5,7,3',4'-Tetramethoxyflavone has shown chondroprotective effects in a rat model of osteoarthritis. medchemexpress.comcaymanchem.com Meta-analyses of preclinical studies on flavonoids in general have indicated their potential benefits in models of atherosclerosis and for mitigating nanomaterial-induced toxicity. frontiersin.orgnih.gov

Future preclinical research on this compound should investigate its efficacy in diverse animal models of diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. nih.gov These studies are essential for understanding its in vivo activity, pharmacokinetics, and potential as a lead compound for drug development.

Q & A

Q. What assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Antibacterial activity can be assessed via disk diffusion assays (e.g., measuring inhibition halos against S. aureus and E. coli), with ciprofloxacin as a positive control . For anti-inflammatory properties, enzyme-linked immunosorbent assays (ELISA) targeting cytokines (e.g., TNF-α, IL-6) or NF-κB pathways are recommended, as validated in Citrus-derived polymethoxyflavonoids .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved?

  • Methodological Answer : Advanced NMR techniques, such as NOESY/ROESY, distinguish regioisomers by spatial correlations between methoxy groups and aromatic protons. ESI-MS/MS fragmentation patterns also differentiate isomers based on methoxy substitution patterns, as shown in Andrographis rothii studies . Computational modeling (e.g., DFT calculations) further validates proposed structures .

Q. What strategies address low solubility of this compound in in vitro assays?

  • Methodological Answer : Use aprotic solvents like DMSO or acetone for stock solutions (purged with inert gas to prevent oxidation). For aqueous compatibility, employ cyclodextrin inclusion complexes or nanoemulsion formulations. Solubility parameters (logP ~2.5) can be optimized via methoxy group modification, as seen in flavanone derivatives .

Q. How do researchers design comparative studies to evaluate bioactivity across polymethoxyflavonoid analogs?

  • Methodological Answer :
  • Step 1 : Select analogs with varying methoxy positions (e.g., 5,6,7,4'-tetramethoxyflavanone from Citrus sinensis vs. 5,7,8,3',4'-pentamethoxyflavanone from C. reticula Blanco) .
  • Step 2 : Use standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity).
  • Step 3 : Apply QSAR models to correlate methoxy substitution patterns with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.